molecular formula C18H27NO2S B2466812 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine CAS No. 431069-52-2

1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine

Cat. No. B2466812
CAS RN: 431069-52-2
M. Wt: 321.48
InChI Key: MJZGHEKQNMAGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine, also known as CSP or CSP-1103, is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug discovery. CSP belongs to the class of piperidine-based compounds and has been found to exhibit potent analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine is not fully understood. However, it is believed that this compound acts by modulating the activity of ion channels involved in the transmission of pain signals. Specifically, this compound has been found to block the activity of the TTX-resistant sodium channel Nav1.8, which is involved in the transmission of pain signals in the peripheral nervous system.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent for human use.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine in lab experiments is its potent analgesic and anti-inflammatory effects, which can be useful in studying the mechanisms of pain and inflammation. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine. One direction is to further investigate its mechanism of action and identify other ion channels that may be involved in its analgesic and anti-inflammatory effects. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as neuropathic pain and cancer. Additionally, research could be conducted to optimize the synthesis of this compound and improve its solubility, making it more suitable for use in experimental settings.

Synthesis Methods

The synthesis of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine involves the reaction of 4-cyclohexylphenylsulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperidine has been extensively studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. Several studies have shown that this compound exhibits potent analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-15-11-13-19(14-12-15)22(20,21)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZGHEKQNMAGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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